molecular formula C21H17BrN2 B11030843 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)-

1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)-

Cat. No.: B11030843
M. Wt: 377.3 g/mol
InChI Key: XMYLKGFUHDIAIN-UHFFFAOYSA-N
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Description

1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and alkylation reactions. The reaction conditions may include the use of solvents like ethanol or acetic acid, and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents replacing the bromine atom.

Scientific Research Applications

1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- include other benzimidazole derivatives such as:

  • 1H-Benzoimidazole, 2-phenyl-
  • 1H-Benzoimidazole, 2-(4-bromophenyl)-
  • 1H-Benzoimidazole, 2-(2-methylphenyl)-

Uniqueness

The uniqueness of 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C21H17BrN2/c1-15-7-2-3-8-17(15)14-24-20-12-5-4-11-19(20)23-21(24)16-9-6-10-18(22)13-16/h2-13H,14H2,1H3

InChI Key

XMYLKGFUHDIAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br

Origin of Product

United States

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